6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide
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Overview
Description
6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide is a complex organic compound that features a unique structure combining an ethoxy group, an imidazo[1,2-a]pyridine moiety, and a nicotinamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized from α-bromoketones and 2-aminopyridine under specific conditions. The reaction proceeds via a one-pot tandem cyclization/bromination process in ethyl acetate, promoted by tert-butyl hydroperoxide (TBHP) without the need for a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include scaling up the reaction in larger reactors, using continuous flow chemistry techniques, and employing advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Nicotinamide derivatives: Compounds containing the nicotinamide group, known for their roles in biological processes and therapeutic applications.
Uniqueness
6-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
6-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-2-27-20-11-10-15(13-22-20)21(26)24-17-8-4-3-7-16(17)18-14-25-12-6-5-9-19(25)23-18/h3-14H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOBVGOPTZATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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